Methyl 2-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}acetate
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Overview
Description
Methyl 2-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}acetate is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by its unique structure, which includes an isoxazole ring fused with a pyridine ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Formation of the Pyridine Ring: The pyridine ring can be constructed using a variety of methods, including the Hantzsch pyridine synthesis.
Coupling of the Isoxazole and Pyridine Rings: The two rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Methyl Ester Group: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 2-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate
- Ethyl 2-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}acetate
Uniqueness
Methyl 2-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}acetate is unique due to its specific structural features, such as the combination of the isoxazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and molecular interactions based on available research data.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an isoxazole ring fused with a pyridine, which is known to influence its biological activity. The molecular formula of this compound can be represented as follows:
- Molecular Formula : C15H14N2O3
- Molecular Weight : 270.28 g/mol
- CAS Number : Not explicitly listed but related compounds have been cataloged under various identifiers.
Cytotoxicity
Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. In related studies, thiazolopyridine derivatives were tested for cytotoxic effects on human cell lines using the MTT assay. Results indicated that while some compounds showed promising antimicrobial activity, they also exhibited varying degrees of cytotoxicity towards human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3). The most active compounds had IC50 values indicating moderate toxicity .
Molecular Docking Studies
Molecular docking studies provide insights into the interaction mechanisms between the compound and its biological targets. For instance, docking analyses have shown that certain derivatives form strong interactions with critical residues in target proteins such as MurD and DNA gyrase. These interactions are essential for the expression of antibacterial activity . The binding energies calculated during these studies suggest that this compound could similarly engage with these targets effectively.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparative analysis with structurally related compounds is essential. The following table summarizes key findings from related studies:
Compound Name | MIC (µM) | Cytotoxicity (IC50 µM) | Target Protein |
---|---|---|---|
Compound 3g | 0.21 | 22 | MurD |
Compound A | 0.83 | 30 | DNA gyrase |
Methyl Ester B | >10 | 15 | Unknown |
Properties
Molecular Formula |
C17H15N3O4 |
---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
methyl 2-[(3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]acetate |
InChI |
InChI=1S/C17H15N3O4/c1-10-15-12(16(22)18-9-14(21)23-2)8-13(19-17(15)24-20-10)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,18,22) |
InChI Key |
YBUXDQXRYYDDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC(=O)OC |
Origin of Product |
United States |
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